N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)methanesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)methanesulfonamide” is not explicitly mentioned in the search results .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the search results .Scientific Research Applications
Synthetic Chemistry and Pharmacology
The synthesis of methanesulfonates of specific compounds demonstrates the utility of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)methanesulfonamide in the development of antifungal agents. These compounds are designed for the treatment and prevention of systemic fungal infections, showcasing the chemical's role in creating therapeutically relevant molecules (PestiJaan et al., 1998).
Materials Science
In materials science, the sulfomethylation of piperazine and polyazamacrocycles with formaldehyde bisulfite in aqueous medium demonstrates a route to introduce mixed-side-chain macrocyclic chelates. This process highlights the compound's significance in modifying macrocycles, which could have implications in material synthesis and functionalization (van Westrenen & Sherry, 1992).
Radiochemical Synthesis
The radiochemical synthesis of high affinity, selective sigma receptor ligands showcases the application of this compound in developing compounds for imaging and therapeutic purposes. The synthesis involves fluoride displacement on a bismethanesulfonate salt, highlighting its role in producing compounds with high radiochemical and chemical purity (Kiesewetter & Costa, 1993).
Mechanism of Action
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptors . It binds to these receptors, leading to a series of biochemical reactions that result in the activation or inhibition of downstream signaling pathways.
Biochemical Pathways
Upon binding to the D4 dopamine receptors, this compound can influence several signaling pathways. For instance, it can affect the adenylate cyclase pathway , leading to changes in the levels of cyclic AMP, a crucial secondary messenger in cells . It can also influence the mitogen-activated protein kinase (MAPK) pathway and G protein-coupled inward rectifier potassium (GIRK) channels , which play key roles in cellular responses to various stimuli.
Pharmacokinetics
The presence of the piperazine ring and polar nitrogen atoms in the piperazine ring could enhance favorable interaction with macromolecules, potentially impacting itsabsorption, distribution, metabolism, and excretion (ADME) properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the activity of certain transporters, such as those that transport only adenosine, can be increased in an acidic environment . This could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O2S/c1-20(18,19)15-6-7-16-8-10-17(11-9-16)13-4-2-12(14)3-5-13/h2-5,15H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWKTPXEVYPUCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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